![molecular formula C14H12F4N2O2 B5557177 [4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate](/img/structure/B5557177.png)
[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate is an organic compound that features a pyrazole ring substituted with dimethyl groups and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a specified period, followed by cooling to room temperature and subsequent purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted pyrazole compounds, which can have varied applications depending on the substituents introduced .
Scientific Research Applications
[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism by which [4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the tetrafluorophenyl and acetate groups.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A related compound with multiple pyrazole rings attached to a benzene core.
Uniqueness
[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate is unique due to its combination of a pyrazole ring with dimethyl and tetrafluorophenyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2/c1-6-4-7(2)20(19-6)14-12(17)10(15)9(5-22-8(3)21)11(16)13(14)18/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJPYBXZIYQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)COC(=O)C)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
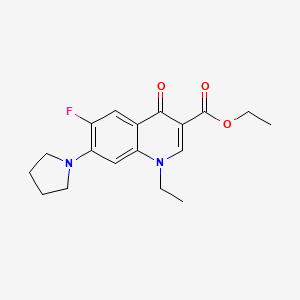
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)
![6-Azepan-1-ylmethyl-N-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B5557117.png)
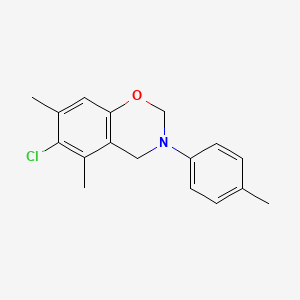
![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
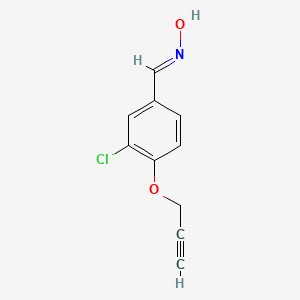
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(1,3-benzothiazol-6-yl)methanone](/img/structure/B5557169.png)
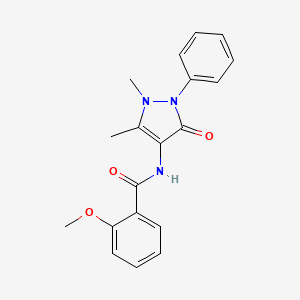
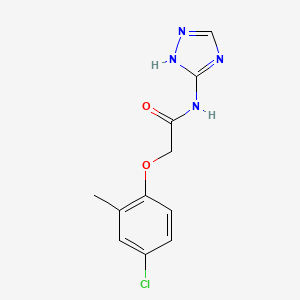
![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
